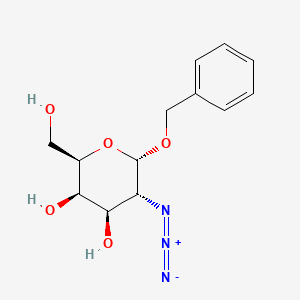
6-Chloromethylmorphanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloromethylmorphanthridine is an organic compound with the chemical formula C15H12ClN. It is a derivative of dibenzo[b,e]azepine and is characterized by the presence of a chloromethyl group at the sixth position of the azepine ring. This compound is known for its off-white solid appearance and has a molecular weight of 241.72 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloromethylmorphanthridine involves the acylation of morphinolidine with chloroformic acid. Another synthetic route includes the reaction of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide with appropriate reagents . The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent product quality .
化学反応の分析
Types of Reactions
6-Chloromethylmorphanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloromethylmorphanthridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as an intermediate for the synthesis of pharmaceuticals, including antipsychotics and antidepressants.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 6-Chloromethylmorphanthridine involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 6-(Chloromethyl)-11H-benzocbenzazepine
- 6-(Chloromethyl)-11H-dibenzo[b,e]azepine
- Epinastine Impurity 16
- Ripasudil Impurity 10
Uniqueness
6-Chloromethylmorphanthridine is unique due to its specific substitution pattern on the azepine ring, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
特性
CAS番号 |
213535-44-4 |
|---|---|
分子式 |
C₁₅H₁₂ClN |
分子量 |
241.72 |
同義語 |
6-(Chloromethyl)-11H-dibenz[b,e]azepine; 6-(Chloromethyl)-morphanthridine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


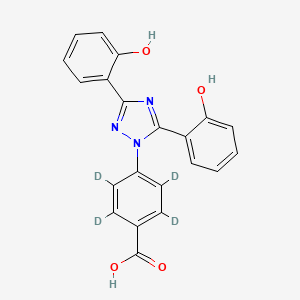
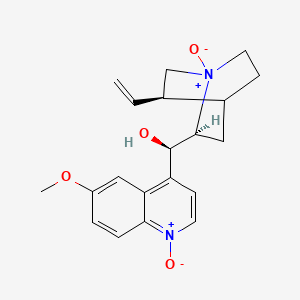
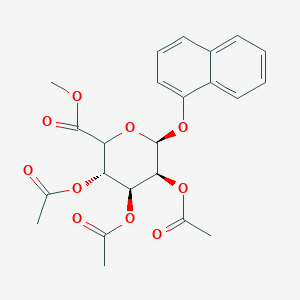

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
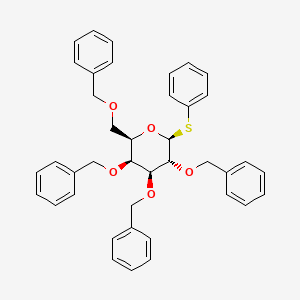
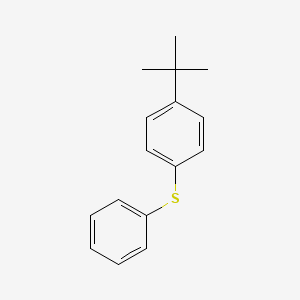
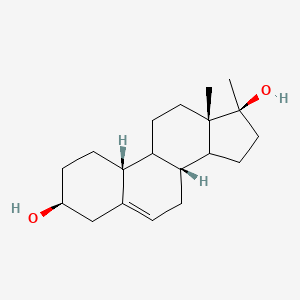
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
